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Compound of Interest

(R)-2-amino-2-methylhept-6-enoic
Compound Name:

acid
CAS No.: 1196090-89-7
Cat. No.: B1375073

Get Quote

\ J

Content Type: Technical Whitepaper & Protocol Guide Subject: (R)-N-Fmoc-2-(4'-
pentenyl)alanine (Fmoc-R5-OH) Application: Hydrocarbon Stapling via Ring-Closing Metathesis
(RCM)

Executive Summary

The R5 non-natural amino acid (Fmoc-R5-OH) is a stereochemically distinct building block
used to synthesize hydrocarbon-stapled peptides. Unlike the ubiquitous S5 variant used in i,
i+4 stapling, R5 is primarily engineered for i, i+7 stapling architectures. When paired with an S8
residue (S-octenylalanine), R5 facilitates a cross-link spanning two a-helical turns. This specific
stereochemical arrangement—typically S8 at position i and R5 at position i+7—is required to
match the native screw sense of the a-helix, thereby enhancing binding affinity, proteolytic
stability, and cell permeability of the target peptide.

Part 1: Chemical Architecture & Design Logic
The R5 Structural Identity
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The nomenclature "R5" encodes two critical properties:
o Stereochemistry (R): The

-carbon possesses an (R)-configuration. This is the enantiomer of the standard S5 used in
single-turn staples.

o Tether Length (5): The side chain contains a 5-carbon olefinic tether (pentenyl group).
Chemical Name: (R)-N-Fmoc-2-(4'-pentenyl)alanine Formula:

Key Feature:

-disubstitution (methyl and pentenyl groups) at the chiral center restricts conformational
freedom, pre-organizing the peptide backbone even prior to cyclization.

Staple Design: The Stereochemical Rule

In all-hydrocarbon stapling, the configuration of the non-natural amino acids must align with the
geometry of the helix. Misaligned stereocenters will distort the backbone and destabilize the
helix.
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equivalent to R8/S5.

Expert Insight: Why use S8/R5 instead of R8/S5? While R8/S5 is common, synthetic
accessibility or sequence-specific steric clashes may favor the S8/R5 orientation. The R5
residue is strictly required here; substituting it with S5 in an i, i+7 system with S8 would result in
a "mismatched" staple that disrupts the helical dipole.

Visualization: Staple Selection Logic

The following diagram illustrates the decision matrix for selecting R5 versus S5 based on
residue spacing.
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Figure 1: Decision tree for selecting non-natural amino acids. R5 is essential for Option B in i,
I+7 stapling.

Part 2: Solid-Phase Peptide Synthesis (SPPS)
Protocol

Incorporating Fmoc-R5-OH requires modified SPPS protocols due to the steric hindrance of the

-disubstituted center. Standard coupling times are often insufficient.

Reagents & Materials[1]

Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

Coupling Agents: HATU/HOALt or DIC/Oxyma Pure.

Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

R5 Reagent: Fmoc-R5-OH (High purity >98%).

Coupling Protocol (Self-Validating)

This protocol assumes automated or manual microwave-assisted synthesis.
o Deprotection: 20% Piperidine in DMF (

min). UV monitoring should show removal of the Fmoc adduct.
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e Coupling of R5:
o Stoichiometry: 4-5 equivalents of Fmoc-R5-OH.
o Activator: 4-5 eq HATU, 8-10 eq DIPEA.

o Condition: Microwave irradiation at 75°C for 10 minutes OR 2 hours at room temperature
with double coupling.

o Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary
amines). Note: Since R5 is coupled to the N-terminus of the growing chain, the test checks
the previous residue's completeness.

o Coupling the Next Residue (Critical Step):
o The amine of the R5 residue is extremely sterically hindered.

o Action: Double couple the amino acid immediately following R5. Use aggressive
conditions (e.g., 75°C microwave).

o Capping: Acetylate unreacted amines to prevent deletion sequences.

Part 3: Ring-Closing Metathesis (RCM)

The "staple" is formed via Ruthenium-catalyzed olefin metathesis.[1][2] This step is performed
on-resin before final cleavage.[3]

The Catalyst System

o Catalyst: Grubbs 1st Generation (preferred for lower isomerization risk) or Grubbs 2nd
Generation (higher activity, faster).

e Solvent: 1,2-Dichloroethane (DCE).[1][3] DCM can be used but DCE allows higher
temperatures if needed.

o Concentration: 10 mM catalyst solution.

RCM Workflow
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Safety: Perform in a fume hood. Grubbs catalyst is sensitive to oxygen.[4]
e Preparation: Wash resin

with DCM, then
with DCE to remove amine traces (amines poison the Ruthenium catalyst).

o Catalyst Addition: Dissolve Grubbs catalyst in degassed DCE (bubbled with

for 10 min). Add to resin.[1][3][5]

e Reaction:
o Agitate gently for 2 hours at Room Temperature (20-25°C).
o Validation: The solution should change color (purple
brown/orange indicates active metathesis).
e Cycling: Drain and repeat the catalyst addition step twice more (

hours total). This drives the equilibrium toward ring closure.

e Wash: Wash resin extensively with DCE (

) and DMF (
) to remove Ruthenium residues.

o Optional: A thiourea wash or DMSO wash can help chelate and remove residual Ru metal.

RCM Process Diagram
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Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for R5/S8 stapling.

Part 4: Characterization & Validation

Once cleaved (using TFA/TIS/Water 95:2.5:2.5), the peptide must be validated.

Mass Spectrometry (LC-MS)

o Target Mass: The stapled peptide mass will be 28 Da less than the linear precursor (loss of

ethylene,
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)-

e Troubleshooting:

o

Mass +16/32: Oxidation (Met/Trp).

o Mass +28: Unreacted linear peptide (failed RCM).

[¢]

Mass -14: Possible isomerization or impurities.

Circular Dichroism (CD)

e Goal: Confirm

-helical induction.

 Signature: Look for minima at 208 nm and 222 nm.

o Comparison: Compare the stapled peptide against a linear control (R5/S8 replaced with Ala
or Ser) or the un-stapled linear precursor. The stapled variant should show significantly
higher negative ellipticity (mdeg) at 222 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1375073?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

